N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, isoxazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed via a cyclization reaction involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Coupling of Pyrazole and Isoxazole Rings: The pyrazole and isoxazole rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Final Coupling and Functionalization: The final step involves coupling the synthesized rings and functionalizing the compound to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrazole and isoxazole rings.
Reduction Products: Reduced derivatives, such as amines from nitro groups.
Substitution Products: Substituted derivatives at the pyridine ring.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes.
Anticancer Agents: It may exhibit anticancer properties by inhibiting specific cancer cell pathways.
Industry:
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound shares the pyrazole ring but differs in its functional groups and overall structure.
Indole Derivatives: These compounds have a similar heterocyclic structure but differ in their biological activities and applications.
Uniqueness: N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole, isoxazole, and pyridine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-9(3)7-12(18-20)17-14(21)11-6-8(2)16-15-13(11)10(4)19-22-15/h6-7H,5H2,1-4H3,(H,17,18,21) |
InChI Key |
YXAPCZNFXQYXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C |
Origin of Product |
United States |
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